
4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is an organic compound that has garnered significant interest in various fields of scientific research. This compound's structure combines several complex aromatic systems, making it a subject of study in medicinal chemistry, biological research, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide generally involves a multi-step reaction process. One common approach is to begin with the iodination of aniline derivatives to introduce the iodine atom. This is followed by coupling reactions to form the quinazoline core. The final steps often involve acylation to attach the benzamide group.
Common reagents used in these synthesis steps include iodine or iodo derivatives, acyl chlorides, and various catalysts to promote coupling reactions. Conditions often involve reflux in organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound would typically be scaled up using continuous flow reactors to optimize yields and purity. The process would likely involve stringent control of reaction conditions such as temperature, pressure, and reactant concentrations to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is known to undergo various types of chemical reactions, including:
Oxidation: : This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The iodine atom in the structure makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Sodium borohydride (NaBH₄) in methanol as the solvent.
Substitution: : Sodium hydroxide (NaOH) in aqueous solution can facilitate the substitution of the iodine atom.
Major Products Formed
Oxidation: : Oxidation typically leads to the formation of quinazoline-N-oxide derivatives.
Reduction: : Reduction can produce dihydroquinazoline derivatives.
Substitution: : Substitution reactions can lead to the replacement of the iodine with other functional groups such as -OH, -NH₂, or -SH.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
Medically, research is focused on its potential as a therapeutic agent
Industry
In industry, this compound might be explored for its use in material science, particularly in the development of new polymers or as a precursor for high-performance materials.
作用机制
The exact mechanism of action for 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide depends on its application. In medicinal chemistry, it might exert its effects by interacting with specific protein targets or enzymes, disrupting their normal function. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity, which is a common mechanism in anti-cancer agents.
相似化合物的比较
Compared to other quinazoline derivatives, 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide stands out due to the presence of the iodine atom, which can significantly affect its reactivity and interactions. Similar compounds include:
4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide: : With chlorine instead of iodine, this compound will have different reactivity.
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide: : Lacks the halogen substitution, which may affect its biological activity.
Each of these compounds offers unique properties that can be leveraged in various scientific and industrial applications, underscoring the importance of the iodine atom in modifying the compound's characteristics.
Happy to have written this detailed piece. Do let me know if there's something you'd like to delve deeper into!
属性
IUPAC Name |
4-iodo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16IN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNLLXUIVYPRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


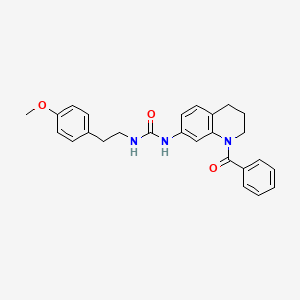

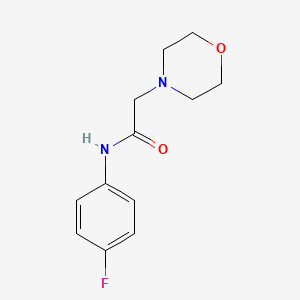
![2-[(4-Fluorosulfonyloxyphenyl)methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2953467.png)
![(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2953469.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2953474.png)
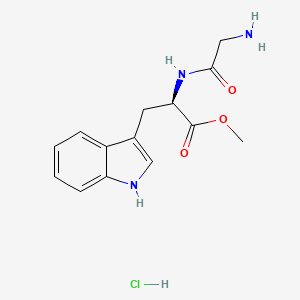
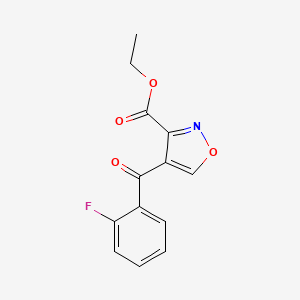

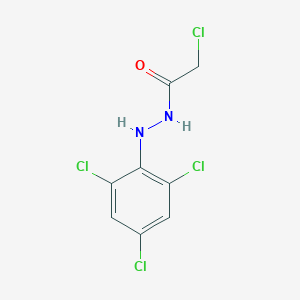
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2953480.png)
